molecular formula C12H17BrO3 B8674849 1-(Bromomethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene

1-(Bromomethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene

Cat. No. B8674849
M. Wt: 289.16 g/mol
InChI Key: MRZXMMOUIYBBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene is a useful research compound. Its molecular formula is C12H17BrO3 and its molecular weight is 289.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Bromomethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

1-(bromomethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene

InChI

InChI=1S/C12H17BrO3/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5H,6-10H2,1H3

InChI Key

MRZXMMOUIYBBLO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC=C(C=C1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of {4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol (Step 2, 500 mg, 2.21 mmol) in 10 mL dichloromethane was added dropwise phosphorous tribromide (210 μL, 2.21 mmol) at 0° C. After the addition was completed, stirring of the reaction mixture was continued for 1 h at the same temperature. Then, water was added with caution, and it was extracted with ethyl acetate. The combined organic layers were washed with water and brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed in vacuo to yield a crude product which was purified by MPLC (silica, cyclohexane/ethyl acetate 10:1) affording the title compound in pure form (530 mg, 83%): 1H NMR (400 MHz, CDCl3) δ 7.31 (d, 2H), 6.88 (d, 2H), 4.50 (s, 2H), 4.13 (t, 2H), 3.85 (t, 2H), 3.71 (t, 2H), 3.58 (t, 2H), 3.40 (s, 3H); DCI(NH3)-MS m/z 306/308 (M+NH4)+; HPLC RT (Method I) 3.20 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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